molecular formula C17H14N2S B8705611 1-methyl-3,5-diphenylpyridazine-4(1H)-thione CAS No. 59617-88-8

1-methyl-3,5-diphenylpyridazine-4(1H)-thione

Cat. No.: B8705611
CAS No.: 59617-88-8
M. Wt: 278.4 g/mol
InChI Key: ODATZDUCGMYWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3,5-diphenylpyridazine-4(1H)-thione is a heterocyclic compound with a pyridazine ring structure. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyridazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-methyl-3,5-diphenylpyridazine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-methyl-3,5-diphenylpyridazine-4(1H)-thione include:

Properties

CAS No.

59617-88-8

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

1-methyl-3,5-diphenylpyridazine-4-thione

InChI

InChI=1S/C17H14N2S/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

ODATZDUCGMYWKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 g. portion of the product of Example 4 was dissolved in 10 ml. of pyridine and heated under reflux for 4 hours with 1 g. of P2S5. The solution was then poured into ice water and stirred for 30 minutes. The precipitate was recovered by filtration and crystallized from hexane-isopropyl alcohol. The yield was 1 g. of 1-methyl-3,5-diphenyl-4(1H)-pyridazinethione, m.p. 122°-23°C., which was identified by infrared, nuclear magnetic resonance and ultraviolet analyses, and by mass spectrometry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.